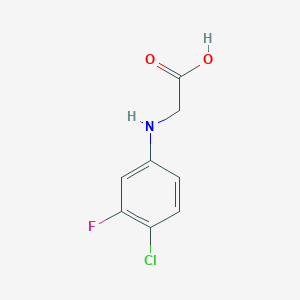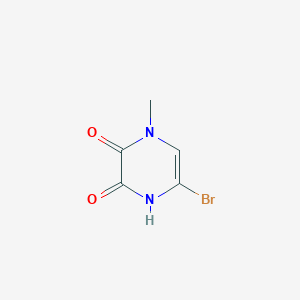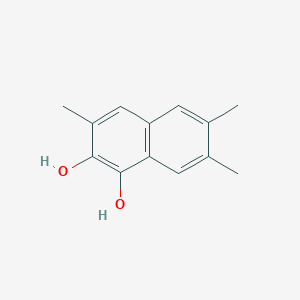
3,6,7-Trimethylnaphthalene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,7-Trimethylnaphthalene-1,2-diol is an organic compound belonging to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of three methyl groups attached to the naphthalene ring at positions 3, 6, and 7, and two hydroxyl groups at positions 1 and 2. The molecular formula of this compound is C13H14O2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethylnaphthalene-1,2-diol typically involves the methylation of naphthalene derivatives followed by hydroxylation. One common method includes the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of aluminum chloride as a catalyst to introduce the methyl groups. Subsequent hydroxylation can be achieved using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,7-Trimethylnaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various alkylated or acylated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
3,6,7-Trimethylnaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,6,7-Trimethylnaphthalene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6,7-Trimethylnaphthalene: Lacks the hydroxyl groups, making it less reactive in redox reactions.
2,3,5-Trimethylnaphthalene: Different methyl group positions, leading to variations in chemical reactivity and biological activity.
Uniqueness
3,6,7-Trimethylnaphthalene-1,2-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and biological properties. The specific arrangement of these functional groups allows for unique interactions in chemical reactions and biological systems .
Eigenschaften
Molekularformel |
C13H14O2 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
3,6,7-trimethylnaphthalene-1,2-diol |
InChI |
InChI=1S/C13H14O2/c1-7-4-10-5-9(3)12(14)13(15)11(10)6-8(7)2/h4-6,14-15H,1-3H3 |
InChI-Schlüssel |
HIMDDYKQXMIUQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)C(=C(C(=C2)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


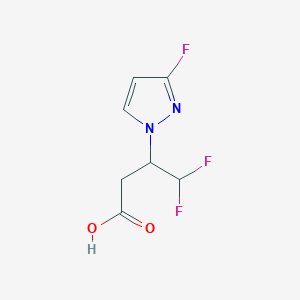

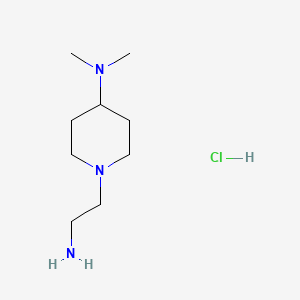

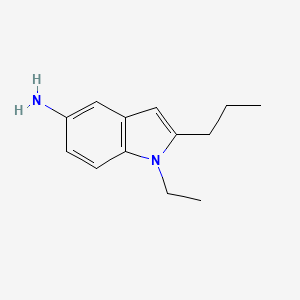
![4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene](/img/structure/B11897478.png)

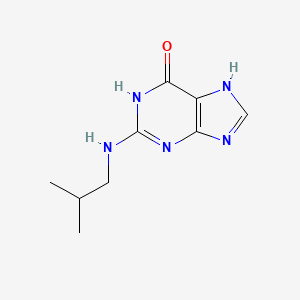
![2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B11897490.png)

